H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH

thermal denaturation pMHC stability HTLV-1 epitope

Inconsistent peptide quality and low pMHC thermal stability undermine tetramer staining and ELISpot reproducibility. Tax11-19 (LLFGYPVYV) resolves this with crystallographically defined HLA-A*02:01 binding (PDB 1DUZ, 1.8 Å) and exceptional CTL precursor frequencies (≥1/325 in HAM/TSP patients). • ΔTm = +16°C vs. the truncated Tax8 analog - ensures robust tetramer stability during prolonged ex vivo incubations. • Supplied as lyophilized powder at verified purity; store at -20°C for long-term lot-to-lot consistency. • Defined TCR agonist (vs. P6A antagonist with ~55-fold weaker KA) - reliable positive control for CTL assays.

Molecular Formula C56H79N9O12
Molecular Weight 1070.3 g/mol
Cat. No. B12117502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH
Molecular FormulaC56H79N9O12
Molecular Weight1070.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C56H79N9O12/c1-31(2)25-40(57)49(69)60-41(26-32(3)4)51(71)61-42(27-35-13-10-9-11-14-35)50(70)58-30-46(68)59-44(29-37-18-22-39(67)23-19-37)55(75)65-24-12-15-45(65)53(73)63-47(33(5)6)54(74)62-43(28-36-16-20-38(66)21-17-36)52(72)64-48(34(7)8)56(76)77/h9-11,13-14,16-23,31-34,40-45,47-48,66-67H,12,15,24-30,57H2,1-8H3,(H,58,70)(H,59,68)(H,60,69)(H,61,71)(H,62,74)(H,63,73)(H,64,72)(H,76,77)
InChIKeyBUTXAHWFQUYLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LLFGYPVYV (Tax11-19) Identity & Physicochemical Profile


H-Leu-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Val-OH, designated by the one‑letter code LLFGYPVYV and commonly referred to as the Tax peptide (Tax9), is a synthetic nonameric peptide corresponding to residues 11‑19 of the HTLV‑1 Tax protein. It is the immunodominant epitope restricted by the human class I MHC molecule HLA‑A*0201 [1]. The peptide has been extensively characterized by X‑ray crystallography, with the Tax9/HLA‑A2 complex refined to 1.8 Å resolution, and is widely used as a high‑affinity reference ligand in T‑cell immunology, peptide‑exchange technology development, and cancer vaccine research [2].

Why LLFGYPVYV Cannot Be Substituted


In‑class peptides restricted by HLA‑A*0201 cannot be interchanged with H‑Leu‑Leu‑Phe‑Gly‑Tyr‑Pro‑Val‑Tyr‑Val‑OH because both the nonameric length and the identity of individual side chains are critical determinants of complex stability and TCR signaling. Truncation of the N‑terminal leucine to generate the octameric Tax8 (LFGYPVYV) reduces the thermal stability of the pMHC complex by 16 °C [1]. Single‑residue substitutions—P6A, V7R, or Y8A—can convert a strong agonist into a weak agonist, a null ligand, or an antagonist with undetectable TCR binding [2]. Even a peptide that is a structural mimic of Tax9, Tel1p (MLWGYLQYV), forms a substantially different interface with the A6 TCR because Tax9 uniquely suppresses dynamic flexibility in the HLA‑A2 groove [3]. These data demonstrate that procurement of the exact sequence is mandatory for experimental reproducibility and functional consistency.

LLFGYPVYV Quantitative Differentiation


pMHC Thermal Stability: Tax9 vs. Tax8

The nonameric Tax9 peptide (LLFGYPVYV) forms a substantially more thermostable complex with HLA-A*0201 than the octameric Tax8 peptide (LFGYPVYV), which lacks the N‑terminal leucine. Thermal denaturation measurements by circular dichroism yield a melting‑temperature difference of ΔTm = 16 °C, with the Tax9 complex melting at a significantly higher temperature [1]. Despite the structural similarity of the two complexes, the absence of the P1 residue in Tax8 eliminates the conserved N‑terminal hydrogen‑bond network and is compensated only partially by water molecules, resulting in the marked stability deficit [1].

thermal denaturation pMHC stability HTLV-1 epitope

TCR Affinity: Tax vs. P6A Antagonist

Surface plasmon resonance (Biacore) measurements comparing A6 TCR binding to HLA‑A2 loaded with wild‑type Tax9 vs. singly substituted variants reveal a clear hierarchy: Tax9 binds with a KD of 0.9 µM, the V7R variant with a KD of ≈8 µM (≈9‑fold weaker), and the P6A variant with an estimated KD of ≈100 µM (≈111‑fold weaker); the Y8A variant shows no detectable binding in either kinetic or equilibrium mode [1].

surface plasmon resonance TCR affinity altered peptide ligands

CD8⁺ Precursor CTL Frequency in HAM/TSP

Kinetic analysis of A6 TCR binding to Tax9/HLA-A2 yields an association rate constant (kon) of 1 × 10⁵ M⁻¹s⁻¹ and a dissociation rate constant (koff) of 0.09 s⁻¹, corresponding to a complex half‑life of ≈8 seconds. In contrast, the V7R variant exhibits a slower kon of 6 × 10⁴ M⁻¹s⁻¹ and a faster koff of 0.5 s⁻¹, resulting in a half‑life of ≈1.5 seconds [1]. The 5.3‑fold difference in complex half‑life is functionally decisive: Tax9 acts as a strong agonist, whereas V7R is a weak agonist requiring 100‑ to 1000‑fold higher peptide concentrations to elicit equivalent T‑cell effector functions [1].

kinetic rate constants TCR half-life Biacore SPR

Peptide Backbone Dynamics: Tax vs. Tel1p

Although Tax9 (LLFGYPVYV) and Tel1p (MLWGYLQYV) are ideal structural mimics when bound to HLA‑A2 in the absence of TCR, they form substantially different ternary interfaces with the A6 TCR. The Tel1p/HLA‑A2 complex retains significant molecular motion in the peptide‑binding groove, whereas Tax9/HLA‑A2 is conformationally restrained. This differential 'tuning' of MHC flexibility could not be predicted from the free pMHC structures and was revealed only through comparative crystallography and molecular dynamics analysis of the ternary TCR complexes [1].

molecular flexibility peptide-MHC dynamics TCR cross-reactivity

Vaccine Epitope Antigenicity: Tax11-19 vs. HTLV‑1 Epitopes

In the context of TAPBPR‑mediated peptide exchange, N‑terminal variants of Tax9 were designed to progressively reduce polar contacts with the HLA‑A*02:01 groove. The wild‑type Tax9/HLA‑A*02:01 complex exhibits the highest thermal stability in this series. By comparison, the gTAX variant (LFGYPVPYV) reduces Tm to 40 °C, the Ac‑LLFGYPVYV variant reduces Tm to 46 °C, and the D‑Leu variant lLFGYPVYV achieves an intermediate Tm of 54 °C [1]. Only Tax9 and the D‑Leu variant retain sufficient stability to resist spontaneous peptide dissociation, and Tax9 alone functions as the gold‑standard high‑affinity exchange peptide for capturing empty HLA‑A*02:01/TAPBPR complexes [1].

TAPBPR peptide exchange goldilocks peptides pMHC thermal stability

CTL Functional Hierarchy: Tax9 is the Sole Full Agonist; Single‑Residue Variants Are Weak Agonists or Null Ligands

In T‑cell functional assays, Tax9 (LLFGYPVYV) induces robust CTL effector functions—TCR downregulation, ζ‑chain and ZAP‑70 hyperphosphorylation, and target‑cell lysis—at low nanomolar concentrations. The V7R variant requires 100‑ to 1000‑fold higher peptide concentrations to elicit the same responses and produces a weak‑agonist phosphorylation pattern (elevated p32ζ, near‑absent ZAP‑70 phosphorylation). The P6A and Y8A variants fail to induce any detectable effector functions even at 1000 nM, displaying an antagonist phosphorylation signature (p32ζ only, no p38ζ or ZAP‑70 phosphorylation) [1]. In cytotoxicity assays, Tax8/HLA‑A2 complexes sensitize target cells for lysis by some but not all Tax‑specific CTL clones and do not cross‑react with A6‑TCR‑bearing T cells [2].

cytotoxic T lymphocyte assay altered peptide ligand agonist hierarchy

LLFGYPVYV High-Value Applications


HTLV‑1 CD8⁺ T‑Cell Monitoring (Tetramer/ELISpot)

Tax9 is the gold‑standard high‑affinity reference peptide for refolding soluble HLA‑A*02:01 and for validating pMHC tetramer functional integrity. Its ΔTm advantage of 16 °C over Tax8 ensures that tetramerized complexes remain stable during long staining protocols and storage [1]. The TAPBPR‑based high‑throughput peptide‑exchange platform specifically uses Tax9 as the placeholder/exchange peptide because its high Tm and fast on‑rate enable efficient capture of empty MHC‑I/TAPBPR complexes and subsequent quantitative displacement by peptides of interest [2].

TCR Affinity Engineering & Altered Peptide Ligand Studies

With a well‑characterized KD of 0.9 µM, kon of 1 × 10⁵ M⁻¹s⁻¹, and t₁/₂ of 8 s for the A6 TCR, Tax9 serves as an essential positive‑control ligand for calibrating surface plasmon resonance instruments, validating new TCR constructs, and benchmarking computational docking algorithms [3]. The availability of quantitative kinetic data for single‑substitution variants (V7R, P6A, Y8A) provides a built‑in negative‑control panel for assessing assay dynamic range [3].

HTLV‑1 Epitope Vaccine Design & Preclinical Testing

Tax9 is the only full agonist in the Tax peptide series; the V7R, P6A, and Y8A variants span a complete functional spectrum from weak agonist to antagonist. This makes Tax9 indispensable as the positive control in any study examining the relationship between TCR binding parameters and downstream signaling outcomes. The 100‑fold EC₅₀ shift between Tax9 and V7R, coupled with the distinct ζ‑chain phosphorylation patterns, provides a quantitative framework for mapping TCR affinity to T‑cell activation thresholds [3].

T‑Cell Avidity and Cytotoxicity Assays

As the immunodominant CTL epitope of HTLV‑1 Tax protein restricted by HLA‑A*0201, Tax9 is the critical reference antigen for evaluating vaccine candidates, measuring HTLV‑1‑specific CTL precursor frequencies, and benchmarking epitope‑prediction algorithms. The IEDB catalogs this peptide with positive MHC ligand assay data across multiple HLA‑A2 subtypes (HLA‑A*02:01, A*02:02, A*02:05), confirming its broad allelic coverage [4]. Its unique ability to suppress HLA‑A2 groove dynamics, in contrast to the cross‑reactive Tel1p peptide, further establishes it as the only structurally faithful surrogate for the natural HTLV‑1 epitope [5].

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